molecular formula C24H26N6 B3313018 1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine CAS No. 946339-73-7

1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine

Cat. No.: B3313018
CAS No.: 946339-73-7
M. Wt: 398.5 g/mol
InChI Key: DGVGHQJYNFKMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine involves multiple steps. One common synthetic route includes the condensation of appropriate β-enaminone derivatives under microwave irradiation, leading to high yields of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, halogens, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

IUPAC Name

2-ethyl-5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-3-20-23(19-9-5-4-6-10-19)24-26-18(2)17-22(30(24)27-20)29-15-13-28(14-16-29)21-11-7-8-12-25-21/h4-12,17H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVGHQJYNFKMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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